REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CO and 55° C.
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CO and 55° C.
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2].[CH2:8]([O:10][C:11](=[O:13])C)[CH3:9]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:11]([O:10][CH2:8][CH3:9])=[O:13])[CH3:2].[CH2:1]([O:3][C:4](=[O:7])[CH2:5][Cl:6])[CH3:2]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CO and 55° C.
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |